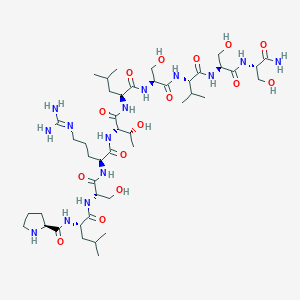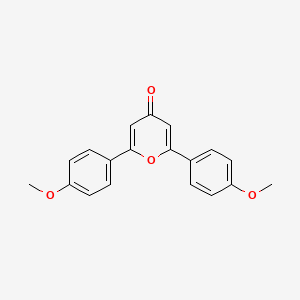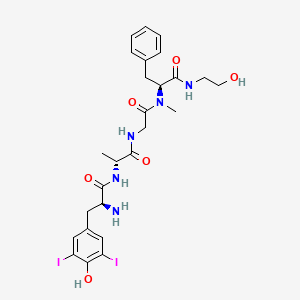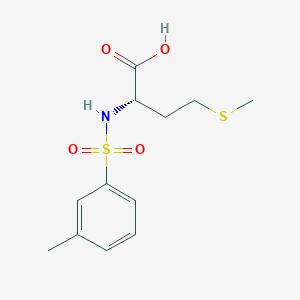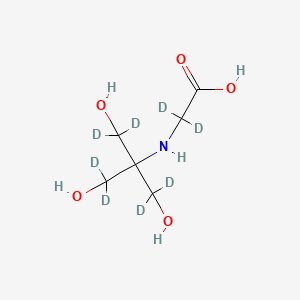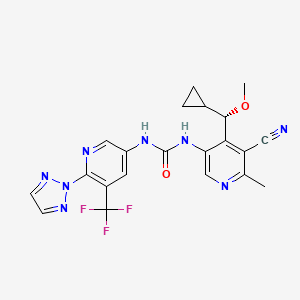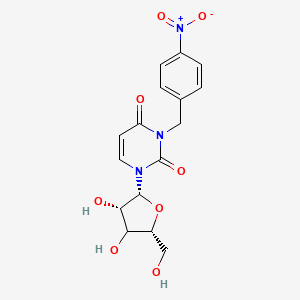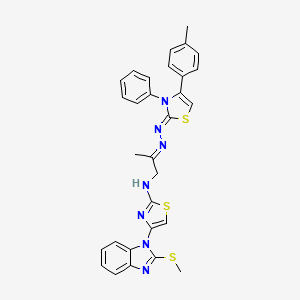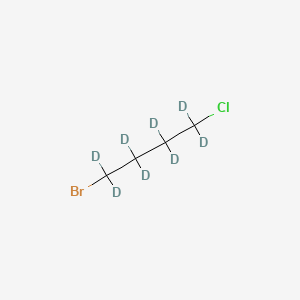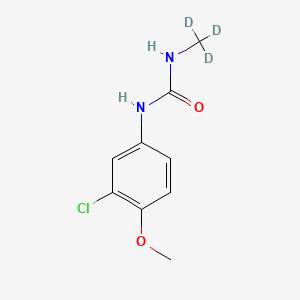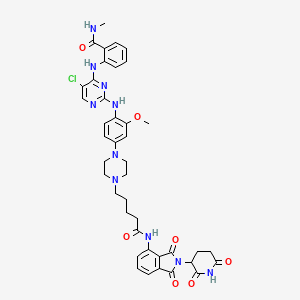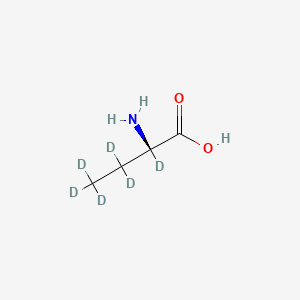
L-2-Aminobutyric Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-Aminobutyric Acid-d6 is an isotope-labeled analog of L-2-Aminobutyric Acid, which is a non-proteinogenic alpha-amino acid. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications. It plays a significant role as a receptor antagonist and is involved in metabolic processes as a human metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid-d6 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common approach involves the ammonolysis of alpha-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction . Another method includes the use of L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid through metabolic engineering approaches . This method offers a more environmentally friendly and efficient production process suitable for large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions: L-2-Aminobutyric Acid-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
L-2-Aminobutyric Acid-d6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of L-2-Aminobutyric Acid-d6 involves its role as a receptor antagonist. It interacts with specific molecular targets, such as receptors or enzymes, to inhibit their activity. This interaction can modulate various biochemical pathways and physiological processes, leading to its effects in metabolic processes and therapeutic applications .
Comparison with Similar Compounds
- L-Homoalanine-d6
- (+)-2-Aminobutanoic Acid-d6
- (S)-2-Aminobutanoic Acid-d6
Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
109.16 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
InChI Key |
QWCKQJZIFLGMSD-MADGHGEDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


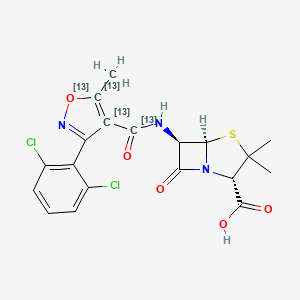
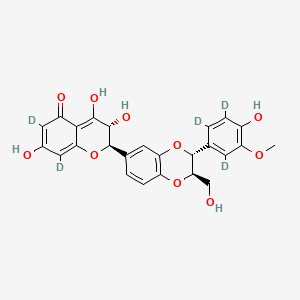
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
